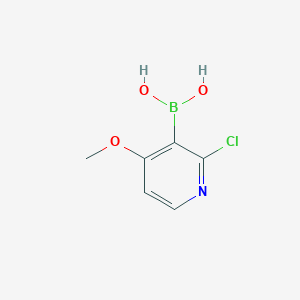

2-Chloro-4-methoxypyridine-3-boronic acid

説明

Molecular Architecture and Bonding Patterns

The molecular structure of 2-chloro-4-methoxypyridine-3-boronic acid exhibits a complex arrangement of functional groups positioned on a six-membered pyridine ring. The compound features a chlorine atom at the 2-position, a methoxy group (-OCH3) at the 4-position, and a boronic acid group (-B(OH)2) at the 3-position of the pyridine ring. This specific substitution pattern creates a unique electronic environment that influences both the chemical reactivity and physical properties of the molecule.

The canonical Simplified Molecular Input Line Entry System representation, B(C1=C(C=CN=C1Cl)OC)(O)O, illustrates the connectivity patterns within the molecule. The International Chemical Identifier string InChI=1S/C6H7BClNO3/c1-12-4-2-3-9-6(8)5(4)7(10)11/h2-3,10-11H,1H3 provides detailed information about the hydrogen distribution and bonding arrangements. The pyridine nitrogen atom occupies a strategic position that affects the overall electron distribution throughout the aromatic system.

The boronic acid functional group exhibits characteristic Lewis acid behavior, similar to other members of this chemical class. The boron atom adopts a trigonal planar geometry when coordinated to two hydroxyl groups and the aromatic carbon, creating a planar arrangement that facilitates potential interactions with Lewis base donors. The presence of the electronegative chlorine substituent and the electron-donating methoxy group creates an asymmetric electronic environment that influences the reactivity patterns of the boronic acid moiety.

The methoxy substituent at the 4-position introduces steric and electronic effects that modify the overall molecular properties. The oxygen atom in the methoxy group possesses lone pairs that can participate in hydrogen bonding interactions, while the methyl group provides hydrophobic character to this region of the molecule. The combination of these diverse functional groups results in a molecule capable of multiple intermolecular interactions including hydrogen bonding, dipole-dipole interactions, and aromatic stacking arrangements.

特性

IUPAC Name |

(2-chloro-4-methoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BClNO3/c1-12-4-2-3-9-6(8)5(4)7(10)11/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXXPXWIOKBFMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1Cl)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674427 | |

| Record name | (2-Chloro-4-methoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-19-0 | |

| Record name | (2-Chloro-4-methoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Procedure:

- Starting material: 2-Chloro-4-methoxypyridine halide derivatives (e.g., 2-chloro-4-methoxypyridine or its bromide/iodide analogs).

- Metal-halogen exchange: Treatment with organolithium reagents such as tert-butyllithium (t-BuLi) or n-butyllithium (n-BuLi) at low temperatures ($$-78^\circ C$$) in anhydrous tetrahydrofuran (THF). This step replaces the halogen with lithium, forming a pyridinyl-lithium intermediate.

- Borylation: The lithium intermediate is then reacted with triisopropylborate (TIPB) or other trialkylborates, resulting in the formation of the boronic acid after aqueous work-up.

Key Data:

- Yield: Approximately 29-39% for the boronic acid, with precipitation being the primary isolation method due to the difficulty in purification.

- References: This method is supported by literature reports where similar halogen-metal exchange reactions are used for pyridinylboronic acids, including the synthesis of 2-pyridinylboronic acids from halogenated pyridines.

Example:

- Synthesis of 6-chloro-2-methoxypyridin-3-ylboronic acid (12) via lithiation of 2-chloro-6-methoxypyridine followed by borylation, as reported in recent research, yields about 29-39% (see,).

Directed Ortho-Metalation (DoM) and Boronylation

Directed ortho-metalation offers a regioselective approach by exploiting directing groups such as methoxy or chloro substituents.

Procedure:

- Metalation: Use of strong bases such as lithium diisopropylamide (LDA) or tert-butyllithium (t-BuLi) in THF at $$-78^\circ C$$ to deprotonate the ortho position relative to the directing group.

- Borylation: The resulting organolithium intermediate reacts with triisopropylborate (TIPB), leading to the boronic acid after hydrolysis.

Research Findings:

Example:

- Synthesis of 6-chloro-2-methoxypyridin-3-ylboronic acid (12) via directed ortho-metalation, with yields around 61%, demonstrates the efficiency of this approach.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are employed to synthesize pyridinylboronic acids from halogenated pyridines and boronic esters.

Procedure:

- Halogenated pyridines (e.g., 2-chloro-4-methoxypyridine) are reacted with boronic esters or acids in the presence of palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) and bases such as potassium carbonate.

- The reaction is typically carried out in solvents like dioxane/water at elevated temperatures (~110°C).

Research Findings:

- This method is advantageous for functional group tolerance and yields are generally higher, often exceeding 70%, depending on the substrate and conditions.

Summary Data Table

Notes and Considerations

- Precipitation is often the primary isolation technique due to the poor solubility of boronic acids, which complicates purification.

- Handling: Reactions involving organolithium reagents require strict anhydrous conditions and low temperatures to prevent side reactions.

- Purification: Chromatography is generally avoided for boronic acids; instead, precipitation and filtration are preferred.

- Yield Optimization: Modifications such as slow addition, temperature control, and choice of solvent can improve yields.

化学反応の分析

Types of Reactions

2-Chloro-4-methoxypyridine-3-boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

Bases: Potassium carbonate, sodium hydroxide

Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO)

Oxidizing Agents: Hydrogen peroxide, sodium periodate

Major Products

Biaryl Compounds: Formed via Suzuki-Miyaura coupling

Phenols: Formed via oxidation of the boronic acid group

Substituted Pyridines: Formed via nucleophilic substitution of the chloro group

科学的研究の応用

2-Chloro-4-methoxypyridine-3-boronic acid has a wide range of applications in scientific research:

作用機序

The mechanism of action of 2-Chloro-4-methoxypyridine-3-boronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide to form a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-palladium bond.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.

類似化合物との比較

Positional Isomers and Substituted Derivatives

The following table compares 2-chloro-4-methoxypyridine-3-boronic acid with structurally related pyridine boronic acids:

Key Observations

Positional Isomerism: The position of the boronic acid group significantly impacts reactivity. For example, 2-chloro-4-methoxypyridine-5-boronic acid (boronic acid at C5) may exhibit different coupling efficiencies compared to the C3 isomer due to steric hindrance or electronic effects .

Substituent Effects :

- Replacing the methoxy group (OMe) with a methyl group (Me) in 2-chloro-4-methylpyridine-5-boronic acid reduces polarity and hydrogen-bonding capacity, which could influence solubility and bioavailability .

- Halogen position (e.g., Cl at C2 vs. C3) modulates steric bulk, impacting interactions with catalytic systems in cross-coupling reactions .

Purity and Stability :

- 2-Chloro-3-methoxypyridine-4-boronic acid (CAS 2096339-60-3) is available at 97% purity, suggesting high synthetic utility, while other derivatives may require additional purification steps .

- Storage recommendations (e.g., refrigeration for some derivatives) indicate stability variations influenced by substituent patterns .

生物活性

Overview

2-Chloro-4-methoxypyridine-3-boronic acid is an organoboron compound with the molecular formula C₆H₇BClNO₃ and a molecular weight of 187.39 g/mol. Its unique structure allows it to participate in various biochemical reactions, particularly in the context of organic synthesis and medicinal chemistry.

The primary mechanism of action for this compound involves its role in the Suzuki-Miyaura cross-coupling reaction , which is pivotal for forming carbon-carbon bonds. This reaction typically proceeds through three main steps:

- Oxidative Addition : The palladium catalyst reacts with an aryl or vinyl halide.

- Transmetalation : The boronic acid transfers its organic group to the palladium complex.

- Reductive Elimination : The palladium complex eliminates to form the desired product and regenerate the catalyst.

This mechanism underlines its utility in synthesizing complex organic molecules, including pharmaceuticals and bioactive compounds .

Biological Applications

This compound has been investigated for various biological activities, particularly in the development of therapeutic agents:

- Antimicrobial Activity : Recent studies have highlighted its potential against gram-positive bacteria and mycobacterial strains. Compounds with similar structures have shown promising antibacterial efficacy, suggesting that this compound may exhibit comparable activity .

- Cytotoxicity Against Cancer Cells : Research has indicated that derivatives of boronic acids can possess cytotoxic effects on cancer cell lines. The specific activity of this compound against various cancer types remains an area for further exploration .

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with other boronic acids:

| Compound Name | Structure Comparison | Biological Activity |

|---|---|---|

| 2-Chloro-5-methoxypyridine-4-boronic acid | Similar structure, different substitution | Potentially different reactivity profiles |

| 2-Chloropyridine-3-boronic acid | Lacks methoxy group | Different electronic properties |

| 2-Methoxypyridine-4-boronic acid | Lacks chloro group | Varies in substitution reactions |

This table illustrates how variations in structure can influence reactivity and biological activity, emphasizing the importance of specific substituents in determining the compound's effectiveness .

Study on Antimicrobial Properties

A study evaluated a series of boronic acids for their antibacterial properties against Staphylococcus aureus and Mycobacterium tuberculosis. While specific data on this compound was not highlighted, related compounds demonstrated significant antibacterial activity, suggesting potential efficacy for this compound as well .

Cytotoxicity Assessment

Another research effort focused on assessing the cytotoxic profiles of various boron-containing compounds against cancer cell lines. It was found that certain derivatives exhibited submicromolar activity, indicating that structural modifications could enhance anticancer properties. Future studies may explore how this compound fits into this context .

Q & A

Basic: What are the common synthetic routes for 2-Chloro-4-methoxypyridine-3-boronic acid?

Answer:

The synthesis typically involves Suzuki-Miyaura cross-coupling or direct boronation of halogenated pyridine precursors. For example:

- Step 1 : Start with 2-chloro-4-methoxypyridine.

- Step 2 : Use a palladium catalyst (e.g., Pd(PPh₃)₄) to introduce the boronic acid group via Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) under inert conditions .

- Step 3 : Purify via column chromatography and verify purity using HPLC (>95%) .

Basic: How is the compound characterized after synthesis?

Answer:

Key characterization methods include:

- NMR Spectroscopy : Confirm substitution patterns (¹H/¹³C NMR) and boron integration (¹¹B NMR) .

- X-ray Crystallography : Determine crystal structure using software like SHELXL for refinement and ORTEP-3 for visualization .

- Mass Spectrometry : Validate molecular weight (187.39 g/mol) via ESI-MS .

Advanced: How to design cross-coupling reactions with electron-deficient partners?

Answer:

Optimize reaction conditions for electron-deficient aryl halides:

- Catalyst System : Use PdCl₂(dppf) with a bulky phosphine ligand to enhance oxidative addition.

- Base Selection : K₂CO₃ or Cs₂CO₃ in THF/H₂O mixtures improves solubility of polar substrates.

- Temperature : Conduct reactions at 60–80°C to balance reactivity and boronic acid stability .

- Monitor Reaction : Track progress via TLC or in-situ IR spectroscopy.

Advanced: How to mitigate protodeboronation during reactions?

Answer:

Protodeboronation is a common challenge. Mitigation strategies include:

- Low-Temperature Storage : Store the compound at 0–6°C under argon to prevent degradation .

- Additive Use : Add KHF₂ or neocuproine to stabilize the boronic acid during coupling .

- Solvent Optimization : Use anhydrous DMF or DMSO to minimize water-induced side reactions.

Advanced: How to resolve contradictions in literature regarding reactivity or spectral data?

Answer:

Address discrepancies through:

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict reactivity and compare with experimental results .

- Replication Studies : Systematically replicate prior experiments under controlled conditions (e.g., inert atmosphere, standardized catalysts).

- Advanced NMR Techniques : Employ 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities in substitution patterns .

Basic: What protocols ensure compound stability during experiments?

Answer:

- Storage : Keep in amber vials at 0–6°C under inert gas (Ar/N₂) to prevent oxidation .

- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions.

- Lyophilization : For long-term storage, lyophilize and store at -20°C .

Advanced: How can computational tools predict the compound’s reactivity?

Answer:

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock .

- Electronic Structure Analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites via GAMESS .

- Crystallographic Data : Compare experimental XRD results with predicted structures from Mercury CSD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。